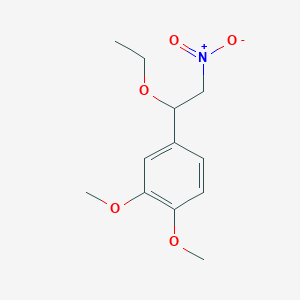
Benzene, 4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxy-: is an organic compound characterized by the presence of a benzene ring substituted with ethoxy, nitroethyl, and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxy- typically involves the nitration of an ethoxy-substituted benzene derivative followed by the introduction of methoxy groups. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and methanol in the presence of a catalyst for methoxylation.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxy- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethoxy and methoxy groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Various electrophiles in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxy- is used as a precursor in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its structural properties make it suitable for use in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of Benzene, 4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxy- involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ethoxy and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
- Benzene, 1-ethoxy-4-nitro-
- Benzene, 1-ethoxy-2-nitro-
- Benzene, 4-(1-ethoxy-2-hydroxyethyl)-1,2-dimethoxy-
Comparison: Benzene, 4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxy- is unique due to the presence of both ethoxy and nitroethyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and redox reactions, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
59903-61-6 |
|---|---|
Molecular Formula |
C12H17NO5 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-(1-ethoxy-2-nitroethyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C12H17NO5/c1-4-18-12(8-13(14)15)9-5-6-10(16-2)11(7-9)17-3/h5-7,12H,4,8H2,1-3H3 |
InChI Key |
BKRUHSMQAOTDIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C[N+](=O)[O-])C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















